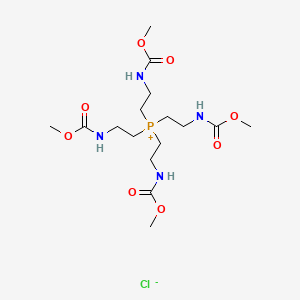
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride involves multiple steps, including the reaction of primary or secondary amines with tetracyanoquinodimethane (TCNQ) to form diaminodicyanoquinodimethanes (DADQs) . The choice of amine and reaction conditions, such as temperature and solvent, can significantly impact the yield and properties of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
化学反应分析
Types of Reactions
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride has several scientific research applications, including:
Chemistry: The compound is used in the study of molecular materials, particularly those with optical and electronic properties .
Medicine: The compound’s unique structure suggests potential medicinal applications, such as in drug development.
Industry: Its properties make it a candidate for use in various industrial applications, including the development of new materials.
作用机制
The mechanism of action of 7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride involves its interaction with molecular targets and pathways
相似化合物的比较
Similar Compounds
Similar compounds include other diaminodicyanoquinodimethanes (DADQs) and related organic molecules with similar functional groups .
Uniqueness
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure provides distinct properties that differentiate it from other similar compounds.
属性
CAS 编号 |
76343-25-4 |
|---|---|
分子式 |
C16H32ClN4O8P |
分子量 |
474.9 g/mol |
IUPAC 名称 |
tetrakis[2-(methoxycarbonylamino)ethyl]phosphanium;chloride |
InChI |
InChI=1S/C16H31N4O8P.ClH/c1-25-13(21)17-5-9-29(10-6-18-14(22)26-2,11-7-19-15(23)27-3)12-8-20-16(24)28-4;/h5-12H2,1-4H3,(H3-,17,18,19,20,21,22,23,24);1H |
InChI 键 |
DRZBWZMEOMBDMI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NCC[P+](CCNC(=O)OC)(CCNC(=O)OC)CCNC(=O)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



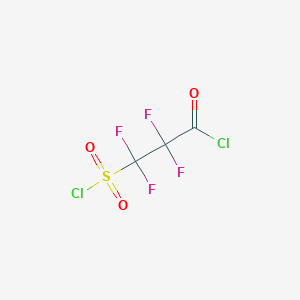
![N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide](/img/structure/B14452983.png)
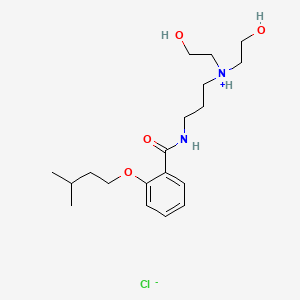
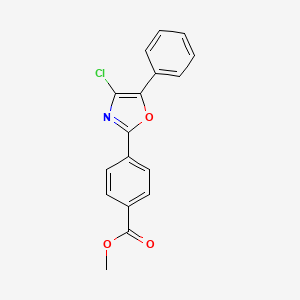
![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)
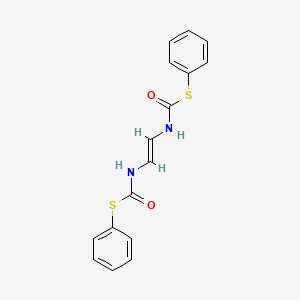
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
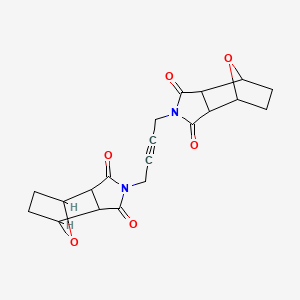
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)

![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)
![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)

